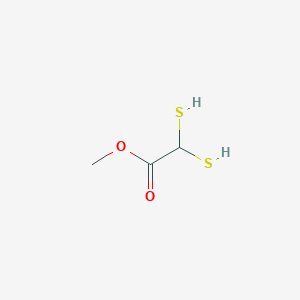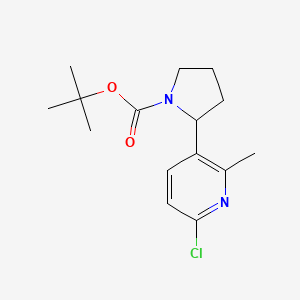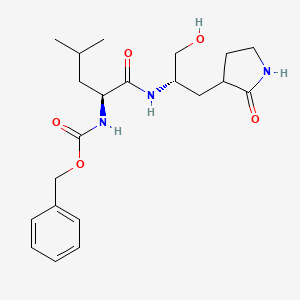
2,6-Dimethyl-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4,4’-bipyridine: is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its two methyl groups attached to the 2 and 6 positions of the pyridine rings. It is a colorless solid, soluble in organic solvents, and slightly soluble in water. Bipyridines, including 2,6-Dimethyl-4,4’-bipyridine, are widely used in various applications such as ligands in coordination chemistry, photosensitizers, and components in supramolecular structures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using a nickel catalyst (NiBr₂(PPh₃)₂), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction conditions are optimized to achieve high yields and minimize by-products.
Industrial Production Methods: Industrial production methods for bipyridines often involve metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods are scalable and can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: It can be reduced to form dihydrobipyridine derivatives.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,6-Dimethyl-4,4’-bipyridine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, bipyridine derivatives are explored for their potential as antimicrobial agents. They exhibit activity against various bacterial strains and are investigated for their mechanism of action .
Industry: In the industrial sector, 2,6-Dimethyl-4,4’-bipyridine is used in the synthesis of dye-sensitized solar cells (DSSCs). It acts as a sensitizer, improving the efficiency of these solar cells by enhancing electron-hole separation and reducing charge recombination .
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4,4’-bipyridine in coordination chemistry involves its ability to chelate metal ions. The nitrogen atoms in the pyridine rings coordinate with metal centers, forming stable complexes. These complexes exhibit unique electronic properties, making them suitable for applications in catalysis and materials science .
In biological systems, bipyridine derivatives can inhibit enzymes such as phosphodiesterase, leading to increased levels of cyclic AMP (cAMP). This results in positive inotropic effects and vasodilation .
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a herbicide.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: Similar to 2,6-Dimethyl-4,4’-bipyridine but with additional methyl groups, affecting its electronic properties and steric hindrance.
Uniqueness: 2,6-Dimethyl-4,4’-bipyridine is unique due to its specific substitution pattern, which influences its coordination behavior and electronic properties. The presence of methyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other bipyridine derivatives .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2,6-dimethyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-12(8-10(2)14-9)11-3-5-13-6-4-11/h3-8H,1-2H3 |
InChI-Schlüssel |
NBOYKYKOJICEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)











